![molecular formula C5H3BrClN B189627 2-Bromo-5-chloropyridine CAS No. 40473-01-6](/img/structure/B189627.png)
2-Bromo-5-chloropyridine
Overview
Description
“2-Bromo-5-chloropyridine” is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuff . It is also used in the synthesis of novel halopyridinylboronic acids and esters . The compound is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloropyridine” involves the reaction of 2-amino-4-chloropyridine with bromine . The reaction is carried out in a 48% HBr solution, and the temperature is maintained at 0°C. Sodium nitrite solution is then added over an hour at the same temperature .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-chloropyridine” is C5H3BrClN . It has a molecular weight of 192.44 g/mol .
Chemical Reactions Analysis
“2-Bromo-5-chloropyridine” can undergo various reactions. For instance, it can react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . It can also undergo a halogen-exchange reaction using anhydrous potassium fluoride to produce 5-Bromo-2-fluoropyridine .
Physical And Chemical Properties Analysis
“2-Bromo-5-chloropyridine” is a solid at 20°C . It has a melting point of 65-69°C . The compound is soluble in methanol .
Scientific Research Applications
2-Bromo-5-chloropyridine: A Comprehensive Analysis of Scientific Research Applications
Agrochemicals: 2-Bromo-5-chloropyridine serves as an important intermediate in the synthesis of agrochemicals. Its halogenated pyridine structure is valuable in creating compounds that can act as herbicides, pesticides, and fungicides, contributing to crop protection and yield improvement.
Pharmaceuticals: In pharmaceutical research, this compound is utilized in the synthesis of various drugs. It is particularly useful in constructing molecules that have potential therapeutic effects against a range of diseases due to its ability to easily undergo further chemical transformations.
Dyestuff Industry: The dyestuff industry benefits from 2-Bromo-5-chloropyridine as it is involved in the production of dyes and pigments. Its chemical structure allows for the creation of colorants with specific properties required for textiles, inks, and plastics.
Synthesis of Halopyridinylboronic Acids and Esters This compound is used in the synthesis of novel halopyridinylboronic acids and esters, which are valuable in Suzuki coupling reactions—a type of cross-coupling reaction that is widely used to form carbon-carbon bonds in organic chemistry.
Material Science: Research in material science explores the use of 2-Bromo-5-chloropyridine in developing new materials with unique properties, such as conducting polymers or advanced composite materials for various industrial applications.
Catalysis: In catalysis, 2-Bromo-5-chloropyridine can be a precursor to catalysts used in chemical reactions. These catalysts can enhance reaction rates or enable new pathways for chemical synthesis.
Biochemical Research: Biochemists may use 2-Bromo-5-chloropyridine to study biochemical pathways or as a building block for more complex biological molecules, aiding in the understanding of life processes at the molecular level.
Environmental Science: Lastly, environmental scientists might investigate the breakdown products or environmental impact of 2-Bromo-5-chloropyridine-containing compounds, contributing to safer and more sustainable chemical practices.
Each application area leverages the unique chemical properties of 2-Bromo-5-chloropyridine to advance research and development across various scientific fields .
Safety and Hazards
“2-Bromo-5-chloropyridine” is toxic if swallowed and harmful if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, eye protection, and face protection when handling this compound .
Future Directions
“2-Bromo-5-chloropyridine” is used in the synthesis of novel halopyridinylboronic acids and esters . It is also used as an important organic intermediate in agrochemicals, pharmaceuticals, and dyestuff fields . Therefore, its future directions are likely to be influenced by developments in these fields.
Mechanism of Action
Target of Action
2-Bromo-5-chloropyridine is an organic compound used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuff
Mode of Action
It’s known to be used in the synthesis of novel halopyridinylboronic acids and esters . These compounds are often used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloropyridine. For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling this compound . Moreover, it’s recommended to use personal protective equipment to avoid skin and eye contact .
properties
IUPAC Name |
2-bromo-5-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUVQCSPHPUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355740 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40473-01-6 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-CHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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